molecular formula C11H14N4O2 B15305818 Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate

Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate

Cat. No.: B15305818
M. Wt: 234.25 g/mol
InChI Key: NPCMSZCQWPWGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound, which includes a triazole ring fused to a pyridine ring, makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields within a short reaction time . The reaction conditions usually involve heating the reactants at 140°C for about 3 hours to obtain the desired product with an 89% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure consistency and high yield in large-scale production. The use of microwave irradiation in industrial settings could be explored to maintain the efficiency and eco-friendliness of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit enzymes like DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair . The compound may bind to the active site of the enzyme, preventing it from recognizing and repairing DNA damage, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate is unique due to its specific substitution pattern on the triazolopyridine ring, which may confer distinct biological activities compared to other similar compounds. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

methyl 3-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino]propanoate

InChI

InChI=1S/C11H14N4O2/c1-8-5-9(12-4-3-11(16)17-2)15-10(6-8)13-7-14-15/h5-7,12H,3-4H2,1-2H3

InChI Key

NPCMSZCQWPWGQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC=NN2C(=C1)NCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.